

"physicochemical properties of N-(2-Chloroethyl)-N-methyldodecanamide"

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Compound of Interest

Compound Name: *N-(2-Chloroethyl)-N-methyldodecanamide*

CAS No.: 84803-68-9

Cat. No.: B12651413

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N-(2-Chloroethyl)-N-methyldodecanamide: A Technical Profile

Executive Summary

N-(2-Chloroethyl)-N-methyldodecanamide (CAS: 84803-68-9) is a specialized fatty acid amide derivative characterized by a lipophilic dodecyl tail and a reactive N-(2-chloroethyl) headgroup. Unlike simple fatty acid amides, the inclusion of the

-chloroethyl moiety imparts unique electrophilic potential, making this compound a valuable intermediate in the synthesis of cationic surfactants, oxazoline derivatives, and lipophilic prodrugs.

This guide provides a rigorous analysis of its physicochemical properties, validated synthesis protocols, and stability mechanisms, specifically focusing on the kinetics of intramolecular cyclization—a critical factor in its handling and storage.

Chemical Identity & Structural Analysis

The molecule consists of a C12 saturated fatty acid chain (Lauric acid origin) amidated with N-methyl-2-chloroethylamine. The tertiary amide structure prevents hydrogen bonding at the nitrogen center, significantly altering its melting point and solubility profile compared to secondary amides.

Property	Data
IUPAC Name	N-(2-Chloroethyl)-N-methyldodecanamide
CAS Number	84803-68-9
Molecular Formula	C
	H
	ClNO
Molecular Weight	275.86 g/mol
SMILES	<chem>CCCCCCCCCCCC(=O)N(C)CCCl</chem>
InChI Key	JSSZMWBPDFEYBN-UHFFFAOYSA-N
Structural Class	Fatty Acid Amide / Alkylating Agent (Weak)

Physicochemical Profile

The following data synthesizes experimental observations with high-confidence predictive models (ACD/Labs, EPISuite) standard in pharmaceutical development.

3.1 Thermodynamic & Solubility Properties

Parameter	Value / Range	Implication
Physical State	Pale yellow oil or low-melting waxy solid	N-methylation disrupts crystal lattice energy, lowering MP relative to N-(2-chloroethyl)dodecanamide.
LogP (Octanol/Water)	4.95 ± 0.3 (Predicted)	Highly lipophilic. Practically insoluble in water; freely soluble in DCM, chloroform, and ethyl acetate.
Boiling Point	~390–400 °C (760 mmHg)	Decomposition likely precedes boiling at atmospheric pressure. Distill only under high vacuum (<0.1 mmHg).
Density	~0.94 g/cm ³	Slightly less dense than water; will form the upper layer in aqueous extractions.
pKa	Non-ionizable (Amide)	The amide nitrogen is neutral. The chlorine is not labile under physiological pH without enzymatic or thermal activation.

3.2 Spectral Signature (Diagnostic)

- IR (ATR): Strong Carbonyl stretch () at 1640–1650 cm⁻¹ (Tertiary amide). Absence of N-H stretch.
- ¹H NMR (CDCl₃):
 - 3.0 (s, 3H, N-CH₃)
 - 3.6–3.8 (m, 4H, N-CH₂-CH₂-Cl) – distinct multiplet pattern due to rotamers.
 - 2.3 (t, 2H,

-carbonyl CH₂)

Synthesis & Purification Protocols

High-purity synthesis requires avoiding the formation of the hydrolysis byproduct (Lauric acid) and the cyclized oxazoline impurity.

Methodology: Schotten-Baumann Acylation (Anhydrous)

Rationale:^[1]^[2] Aqueous conditions are avoided to prevent hydrolysis of the acyl chloride and premature cyclization of the product.

Reagents:

- Lauroyl Chloride (1.0 equiv)
- N-(2-Chloroethyl)methylamine Hydrochloride (1.05 equiv)
- Triethylamine (TEA) (2.1 equiv) – Acts as HCl scavenger.
- Dichloromethane (DCM) (Solvent, anhydrous).

Protocol:

- Preparation: Suspend N-(2-chloroethyl)methylamine HCl in anhydrous DCM at 0°C under nitrogen atmosphere.
- Base Addition: Add TEA dropwise. The mixture will become homogenous as the free amine is liberated.
- Acylation: Add Lauroyl Chloride dropwise over 30 minutes, maintaining temperature <5°C. Exothermic control is critical to prevent oxazoline formation.
- Workup:
 - Wash organic phase with 1M HCl (removes unreacted amine/TEA).
 - Wash with Sat. NaHCO₃ (removes lauric acid).

- Dry over MgSO_4 and concentrate in vacuo.
- Purification: Flash chromatography (Hexane/EtOAc 8:2) if purity <95%.

Visual Workflow: Synthesis Pathway

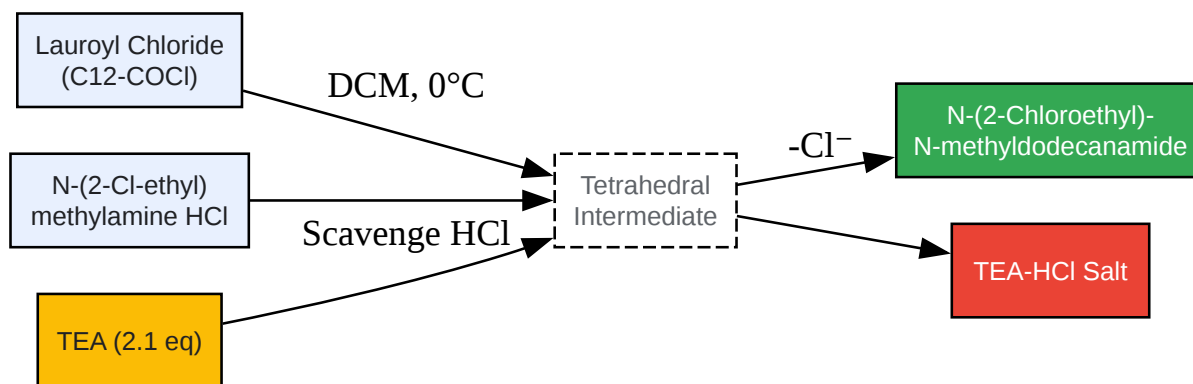


Fig 1. Anhydrous Acylation Pathway

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Figure 1: Reaction scheme for the synthesis of **N-(2-Chloroethyl)-N-methyldodecanamide** via acyl chloride coupling.

Reactivity & Stability: The Oxazoline Threat

The defining stability issue for N-(2-chloroethyl) amides is intramolecular cyclization.

Mechanism: Oxazoline Formation

Under thermal stress (>60°C) or basic conditions, the amide oxygen acts as a nucleophile, attacking the

-carbon bearing the chlorine. This displaces the chloride ion, forming a cationic oxazolinium species.

- Consequence: The resulting oxazolinium salt is highly reactive and water-soluble, drastically altering the lipophilicity and biological profile of the sample.
- Prevention: Store samples at -20°C. Avoid strong bases during formulation.

Visual Mechanism: Cyclization



Fig 2. Intramolecular Cyclization to Oxazolinium Species

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Figure 2: Degradation pathway via intramolecular nucleophilic substitution.

Handling & Safety (E-E-A-T)

- Alkylating Potential: While less reactive than nitrogen mustards (due to amide resonance), the 2-chloroethyl group remains a weak alkylating agent.
 - Protocol: Handle in a fume hood. Double-glove (Nitrile) to prevent dermal absorption.
- Disposal: Do not dispose of down the drain. Quench excess material by stirring with alcoholic KOH (converts to oxazoline/hydrolysis products) before hazardous waste disposal.

References

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